molecular formula C5H4Cl3N B069432 3,4-Dichloropyridine hydrochloride CAS No. 159732-45-3

3,4-Dichloropyridine hydrochloride

Cat. No.: B069432
CAS No.: 159732-45-3
M. Wt: 184.45 g/mol
InChI Key: WHSTXSORAFCZBI-UHFFFAOYSA-N
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Description

AGG-523 is a specific inhibitor of aggrecanase, an enzyme that plays a crucial role in the degradation of aggrecan, a major component of cartilage. This compound has shown promise in reducing cartilage degradation, particularly in conditions such as osteoarthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AGG-523 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of AGG-523 is typically carried out in specialized facilities equipped to handle complex chemical reactions. The process involves scaling up the laboratory synthesis to produce larger quantities of the compound while maintaining high purity and consistency. This often requires optimization of reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

AGG-523 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of AGG-523 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of AGG-523 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

AGG-523 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of aggrecanase and its effects on cartilage degradation.

    Biology: Employed in research to understand the role of aggrecanase in various biological processes.

    Medicine: Investigated as a potential therapeutic agent for conditions like osteoarthritis, where cartilage degradation is a major concern.

    Industry: Utilized in the development of new drugs and treatments targeting aggrecanase activity

Mechanism of Action

AGG-523 exerts its effects by specifically inhibiting the activity of aggrecanase enzymes, particularly aggrecanase 1 (ADAMTS4) and aggrecanase 2 (ADAMTS5). These enzymes are responsible for the cleavage of aggrecan, leading to cartilage degradation. By inhibiting these enzymes, AGG-523 helps to preserve the integrity of cartilage and slow down the progression of diseases like osteoarthritis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AGG-523

AGG-523 stands out due to its high specificity for aggrecanase enzymes and its demonstrated efficacy in preclinical models of osteoarthritis. Its ability to significantly reduce cartilage degradation without causing major side effects makes it a promising candidate for further development and clinical use .

Properties

IUPAC Name

3,4-dichloropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSTXSORAFCZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597812
Record name 3,4-Dichloropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159732-45-3
Record name 3,4-Dichloropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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